N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving 4-methylbenzaldehyde and appropriate amines under acidic conditions.
Substitution Reaction: The pyrimidine core is then subjected to a nucleophilic substitution reaction with 3-chloro-4-methylphenylamine to introduce the chloro and methyl substituents.
Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride in the presence of a base such as pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalyst Selection: Using specific catalysts to improve reaction efficiency.
Reaction Optimization: Adjusting temperature, pressure, and solvent conditions to maximize yield.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: Used in the synthesis of advanced materials with specific properties.
Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. It may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor function.
Affecting Cellular Pathways: Influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide: shares structural similarities with other pyrimidine derivatives and acetamide compounds.
Uniqueness
Structural Features: The presence of both chloro and methyl groups on the phenyl ring, along with the pyrimidine core, distinguishes it from other compounds.
Functional Properties: Its unique combination of functional groups imparts specific chemical and biological properties, making it valuable for targeted applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c1-13-4-7-16(8-5-13)21-23-15(3)10-20(25-21)27-12-19(26)24-17-9-6-14(2)18(22)11-17/h4-11H,12H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWNTAIZDCFSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC(=C(C=C3)C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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